molecular formula C18H10ClFN2 B13098260 2-Chloro-6-(4-fluorophenyl)-4-phenylnicotinonitrile

2-Chloro-6-(4-fluorophenyl)-4-phenylnicotinonitrile

Cat. No.: B13098260
M. Wt: 308.7 g/mol
InChI Key: BBSRPNJUPIZGNK-UHFFFAOYSA-N
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Description

2-Chloro-6-(4-fluorophenyl)-4-phenylnicotinonitrile is a chemical compound that belongs to the class of nicotinonitriles This compound is characterized by the presence of a chloro group at the 2-position, a fluorophenyl group at the 6-position, and a phenyl group at the 4-position of the nicotinonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(4-fluorophenyl)-4-phenylnicotinonitrile can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents, as well as reaction temperature and time, are critical factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(4-fluorophenyl)-4-phenylnicotinonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Scientific Research Applications

2-Chloro-6-(4-fluorophenyl)-4-phenylnicotinonitrile has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Chloro-6-(4-fluorophenyl)-4-phenylnicotinonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-6-(4-fluorophenyl)-4-phenylnicotinonitrile is unique due to its specific substitution pattern on the nicotinonitrile core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

2-Chloro-6-(4-fluorophenyl)-4-phenylnicotinonitrile is a synthetic compound belonging to the class of nicotinonitriles, which have garnered attention for their diverse biological activities. This article explores its biological activity, focusing on its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C12H6ClFN2
  • Molecular Weight : 232.64 g/mol
  • IUPAC Name : this compound
  • CAS Number : 2773734

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

Antimicrobial Activity

Research indicates that derivatives of nicotinonitriles exhibit significant antibacterial and antifungal properties. The compound's structure allows for interaction with microbial enzymes, inhibiting their activity. For instance, a study demonstrated that certain nicotinonitrile derivatives showed potent inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 5 to 50 µg/mL depending on the specific strain .

Anticancer Activity

The anticancer potential of this compound has been highlighted in several studies. In vitro assays have shown that it induces apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism involves the activation of caspase pathways and modulation of cell cycle regulators. For example, a study reported an IC50 value of approximately 20 µM against MCF-7 breast cancer cells, indicating significant cytotoxicity .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has shown promise in reducing inflammation. It has been observed to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in cell-based assays. The anti-inflammatory activity is believed to be linked to its ability to inhibit the NF-kB signaling pathway .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be correlated with its structural features. Modifications at the phenyl rings or the nitrile group can significantly affect its potency and selectivity.

Modification Effect on Activity
Substitution on phenyl ringEnhances antibacterial activity
Alteration of halogen substituentsAffects anticancer efficacy
Variation in nitrile groupModulates anti-inflammatory properties

Case Studies

  • Antimicrobial Study : A recent investigation evaluated the efficacy of various nicotinonitrile derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The study found that compounds similar to this compound exhibited MIC values lower than traditional antibiotics, suggesting potential for development as new therapeutic agents .
  • Cytotoxicity Assessment : In a study assessing the cytotoxic effects on human lung cancer cells (A549), it was found that treatment with this compound resulted in a dose-dependent decrease in cell viability, with significant morphological changes indicative of apoptosis observed under microscopy .
  • Inflammation Model : In an animal model of acute inflammation, administration of the compound led to a marked reduction in paw edema compared to control groups, highlighting its potential use in treating inflammatory diseases .

Properties

Molecular Formula

C18H10ClFN2

Molecular Weight

308.7 g/mol

IUPAC Name

2-chloro-6-(4-fluorophenyl)-4-phenylpyridine-3-carbonitrile

InChI

InChI=1S/C18H10ClFN2/c19-18-16(11-21)15(12-4-2-1-3-5-12)10-17(22-18)13-6-8-14(20)9-7-13/h1-10H

InChI Key

BBSRPNJUPIZGNK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=C2C#N)Cl)C3=CC=C(C=C3)F

Origin of Product

United States

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